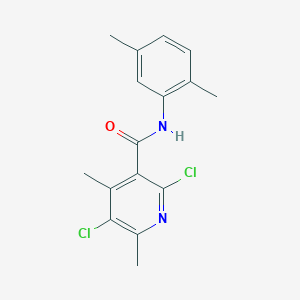
2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms, two dimethylphenyl groups, and a dimethylpyridine carboxamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 2,5-dichloropyridine with 2,5-dimethylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and carboxamide functional groups. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
Molecular Formula |
C16H16Cl2N2O |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,5-dimethylphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16Cl2N2O/c1-8-5-6-9(2)12(7-8)20-16(21)13-10(3)14(17)11(4)19-15(13)18/h5-7H,1-4H3,(H,20,21) |
InChI Key |
RJLCAIRATLZWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C(=C(N=C2Cl)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















